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molecular formula C11H11NO5S B3050856 Methyl 3,4-dihydro-2-methyl-4-oxo-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide CAS No. 29209-30-1

Methyl 3,4-dihydro-2-methyl-4-oxo-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

Cat. No. B3050856
M. Wt: 269.28 g/mol
InChI Key: GIQCXAYKJYPPFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04536573

Procedure details

To a five liter flask equipped with thermometer, packed distillation column, condenser, and stirrer, under a nitrogen atmosphere is added 3300 ml mixed xylenes, 80 g (0.297 mole) methyl 3,4-dihydro-2-methyl-4-oxo-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide, 32 g (0.340 mole) 2-aminopyridine and 8 g of activated carbon (Darco G-60* or Darco KBB*). The mixture is heated at reflux (ca. 140° C.) for 28 hours while slowly distilling off methanol and xylene at a rate of about 25 ml per hour for the first 8 hours, then at a rate of 5-10 ml per hour for the remaining reflux period, while adding fresh xylene to maintain a reaction volume of about 3500 ml. After 28 hours, the reaction mixture is cooled slightly (~100° C.) and filtered to remove carbon. The carbon cake was washed with warm xylene (100 ml), the filtrate and washings cooled slowly under a nitrogen atmosphere with rapid stirring to 25°-50° C. Stirring was continued for one hour to allow for complete crystallization. The crystals were collected by filtration, the mother liquor concentrated to about 1500 ml, cooled under nitrogen to 0°-5° C., filtered, the cake washed with 100 ml cold xylene and the crystals dried under vacuum below 60° C. for several hours. The yield is 76.7-84.6 g (78-86% of theory). Average throughput 24.4 g/liter of solvent.
[Compound]
Name
xylenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:7]([C:8]([O:10]C)=O)[C:6](=[O:12])[C:5]2[CH:13]=[CH:14][CH:15]=[CH:16][C:4]=2[S:3]1(=[O:18])=[O:17].[NH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][N:21]=1>>[CH3:1][N:2]1[S:3](=[O:18])(=[O:17])[C:4]2[CH:16]=[CH:15][CH:14]=[CH:13][C:5]=2[C:6]([OH:12])=[C:7]1[C:8]([NH:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][N:21]=1)=[O:10]

Inputs

Step One
Name
xylenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
80 g
Type
reactant
Smiles
CN1S(C2=C(C(C1C(=O)OC)=O)C=CC=C2)(=O)=O
Name
Quantity
32 g
Type
reactant
Smiles
NC1=NC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
with rapid stirring to 25°-50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a five liter flask equipped with thermometer,
DISTILLATION
Type
DISTILLATION
Details
distillation column, condenser, and stirrer
ADDITION
Type
ADDITION
Details
under a nitrogen atmosphere is added 3300 ml
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
DISTILLATION
Type
DISTILLATION
Details
while slowly distilling off methanol and xylene at a rate of about 25 ml per hour for the first 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
at a rate of 5-10 ml per hour for the remaining reflux period
ADDITION
Type
ADDITION
Details
while adding fresh xylene
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a reaction volume of about 3500 ml
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled slightly (~100° C.)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove carbon
WASH
Type
WASH
Details
The carbon cake was washed with warm xylene (100 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the filtrate and washings cooled slowly under a nitrogen atmosphere
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to allow for complete crystallization
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the mother liquor concentrated to about 1500 ml
TEMPERATURE
Type
TEMPERATURE
Details
cooled under nitrogen to 0°-5° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the cake washed with 100 ml cold xylene
CUSTOM
Type
CUSTOM
Details
the crystals dried under vacuum below 60° C. for several hours

Outcomes

Product
Details
Reaction Time
28 h
Name
Type
Smiles
CN1C(=C(C=2C=CC=CC2S1(=O)=O)O)C(=O)NC=3C=CC=CN3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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